- Methods of treatment for cystic fibrosis, World Intellectual Property Organization, , ,
Cas no 936727-05-8 (Lumacaftor)

Lumacaftor structure
Produktname:Lumacaftor
CAS-Nr.:936727-05-8
MF:C24H18F2N2O5
MW:452.406933307648
MDL:MFCD16659051
CID:822583
PubChem ID:16678941
Lumacaftor Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- VX-809 (Lumacaftor)
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
- 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoicacid
- 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid
- VX 809
- VX-809
- Lumacaftor
- VRT 826809
- VX809
- EGP8L81APK
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoic acid
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopr
- 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid (ACI)
- 3-[6-[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido]-3-methylpyridin-2-yl]benzoic acid
- 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
- 3-(6-(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamido)-3-methylpyridin-2-yl)benzoic acid
- GLXC-04762
- CS-0479
- MLS006011120
- 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- AS-31756
- NS00067980
- 3-(6-(1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido)-3-methylpyridin-2-yl)benzoic acid
- SW219911-1
- PB19466
- NCGC00346550-05
- MFCD16659051
- 936727-05-8
- SMR004702901
- 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]amino}-3-methyl-pyridin-2-yl)benzoic acid
- VRT-826809
- SCHEMBL377028
- CCG-269253
- Lumacaftor (USAN)
- Q6703005
- LUMACAFTOR [USAN]
- LUMACAFTOR [MI]
- 3-(6-[[1-(2,2-DIFLUORO-BENZO[1,3]DIOXOL-5-YL)-CYCLOPROPANECARBONYL]-AMINO]-3-METHYL-PYRIDIN-2-YL)-BENZOIC ACID
- BDBM50289703
- Lumacaftor(vx-809vx809)?
- Z2235801884
- LUMACAFTOR [WHO-DD]
- DTXCID80162014
- AKOS015920205
- VRT826809
- 3-{6-[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido]-3-methylpyridin-2-yl}benzoic acid
- lumacaftorum
- Lumacaftor(vx-809vx809)
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-be
- BRD-K69236721-001-02-7
- NCGC00346550-02
- D10134
- Lumacaftor (USAN/INN)
- Lumacaftor (VX-809)
- ORKAMBI COMPONENT LUMACAFTOR
- 3-(6-{[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid
- Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methyl-2-pyridinyl)-
- 3-(6-((1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
- HMS3655E05
- Lumacaftor [INN]
- NCGC00346550-01
- LUMACAFTOR [ORANGE BOOK]
- Lumacaftor [USAN:INN]
- J-690399
- CHEMBL2103870
- CHEBI:90951
- 3-(6-(1-(2,2-DIFLUOROBENZO(D) (1,3)DIOXYL-5-YL)CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID
- s1565
- HY-13262
- GTPL7481
- DTXSID30239523
- LUMACAFTOR COMPONENT OF ORKAMBI
- AC-23172
- BCP02305
- DB09280
- 3-(6-((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
- 3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
- UNII-EGP8L81APK
- VX8
- EX-A178
-
- MDL: MFCD16659051
- Inchi: 1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)
- InChI-Schlüssel: UFSKUSARDNFIRC-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C(C2C(C)=CC=C(NC(C3(CC3)C3C=C4C(OC(O4)(F)F)=CC=3)=O)N=2)C=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 452.11837800g/mol
- Monoisotopenmasse: 452.11837800g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 5
- Komplexität: 776
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 97.8
- XLogP3: 4.4
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.51
- Schmelzpunkt: No data available
- Siedepunkt: 653.013°C at 760 mmHg
- Flammpunkt: 348.7±31.5 °C
- Löslichkeit: 生物体外In Vitro:DMSO溶解度50 mg/mL(110.52 mM;Need ultrasonic)
Lumacaftor Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lumacaftor Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | 10238-1G |
VX-809 |
936727-05-8 | 98% | 1G |
$90 | 2023-09-15 | |
ChemScence | CS-0479-50mg |
Lumacaftor |
936727-05-8 | 99.19% | 50mg |
$121.0 | 2022-04-26 | |
eNovation Chemicals LLC | D210888-1g |
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid |
936727-05-8 | 98% | 1g |
$1280 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15152-5mg |
VX-809 |
936727-05-8 | 98% | 5mg |
¥916.00 | 2023-09-09 | |
MedChemExpress | HY-13262-100mg |
Lumacaftor |
936727-05-8 | 99.85% | 100mg |
¥2370 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2595-5mg |
Lumacaftor |
936727-05-8 | 99.72% | 5mg |
¥ 671 | 2023-09-07 | |
TRC | V900700-5mg |
VX 809 |
936727-05-8 | 5mg |
$ 64.00 | 2023-09-05 | ||
abcr | AB451345-250 mg |
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid; . |
936727-05-8 | 250MG |
€112.50 | 2023-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V12260-50mg |
VX-809 |
936727-05-8 | 98% | 50mg |
¥3176.0 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V127916-50mg |
VX-809 (Lumacaftor) |
936727-05-8 | ≥98% | 50mg |
¥2059.90 | 2023-08-31 |
Lumacaftor Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen ion Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 25 - 35 °C; 35 °C → 95 °C; 1 h, 95 °C
Referenz
- Process for the preparation of lumacaftor and its crystalline forms, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Water ; 24 h, rt
Referenz
- A process for the preparation of solid forms of (((difluorobenzodioxolyl)cyclopropanecarboxamido)methylpyridinyl)benzoic acid, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 1 h, 25 - 35 °C; 1 h, 85 - 95 °C
1.2 Reagents: Hydrochloric acid ; pH 4 - 5
1.2 Reagents: Hydrochloric acid ; pH 4 - 5
Referenz
- Process and crystalline forms of lumacaftor, India, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of pyridinecarboxamides and their crystalline forms as modulators of CFTR, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of N-heteroaroylsulfonamide derivatives as cystic fibrosis transmembrane conductance regulator modulators for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Water ; 24 h, rt
Referenz
- Preparation of 3-(pyridin-2-yl)benzoic acid and 4-oxo-1H-quinoline-3-carboxamide derivative and pharmaceutical compositions for the treatment of CFTR mediated diseases, World Intellectual Property Organization, , ,
Lumacaftor Raw materials
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
- tert-Butyl 3-(6-(1-(2,2-Difluorobenzod1,3dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate
- Cyclopropanecarboxamide, N-(6-bromo-5-methyl-2-pyridinyl)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-
- m-Carboxyphenylboronic Acid
- Lumacaftor Intermediate
Lumacaftor Preparation Products
Lumacaftor Verwandte Literatur
-
Parag Roy,Animesh Ghosh CrystEngComm 2020 22 6958
-
Prem Prakash Sharma,Meenakshi Bansal,Aaftaab Sethi,Poonam,Lindomar Pena,Vijay Kumar Goel,Maria Grishina,Shubhra Chaturvedi,Dhruv Kumar,Brijesh Rathi RSC Adv. 2021 11 36181
-
Hongyu Li,Hennie Valkenier,Abigail G. Thorne,Christopher M. Dias,James A. Cooper,Marion Kieffer,Nathalie Busschaert,Philip A. Gale,David N. Sheppard,Anthony P. Davis Chem. Sci. 2019 10 9663
-
Eric S. Fischer,Lyn H. Jones Chem. Soc. Rev. 2022 51 2392
-
Jayachandra Rayadurgam,Sravani Sana,M. Sasikumar,Qiong Gu Org. Chem. Front. 2021 8 384
936727-05-8 (Lumacaftor) Verwandte Produkte
- 2228701-94-6(methyl 4-carbamimidoyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
- 1337880-14-4(6-methoxy-1h-imidazo[4,5-b]pyridine)
- 3302-39-4(1-Azido-2-bromobenzene)
- 1249975-85-6(Thiophene, 2-(1-isothiocyanatopropyl)-)
- 1245906-59-5(potassium trifluoro(4-formylpyridin-3-yl)borate)
- 2142969-09-1(3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid)
- 1806323-85-2(1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one)
- 2383809-36-5(1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene)
- 2171249-00-4(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylazetidine-3-carboxylic acid)
- 1003-72-1(2,2-dimethyl-3,4-dihydro-2H-pyrrol-5-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936727-05-8)Lumacaftor

Reinheit:99%/99%
Menge:5g/25g
Preis ($):332.0/1155.0
atkchemica
(CAS:936727-05-8)Lumacaftor

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung